molecular formula C11H12N2O2 B579835 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 18502-18-6

3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No.: B579835
CAS No.: 18502-18-6
M. Wt: 204.229
InChI Key: ZHXHNDUVHOZKCW-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a heterocyclic compound that features a pyrrolopyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-3-propionic acid, 2-methyl- (8CI), are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It’s mentioned that a derivative of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, it significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by the tumor microenvironment and the presence of other signaling molecules.

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further development of these compounds as FGFR inhibitors for cancer therapy . The low molecular weight of compound 4h makes it an appealing lead compound for subsequent optimization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern and the resulting biological properties. Its methyl group at the 2-position of the pyrrole ring can significantly influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-8(4-5-10(14)15)9-3-2-6-12-11(9)13-7/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXHNDUVHOZKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677988
Record name 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18502-18-6
Record name 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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